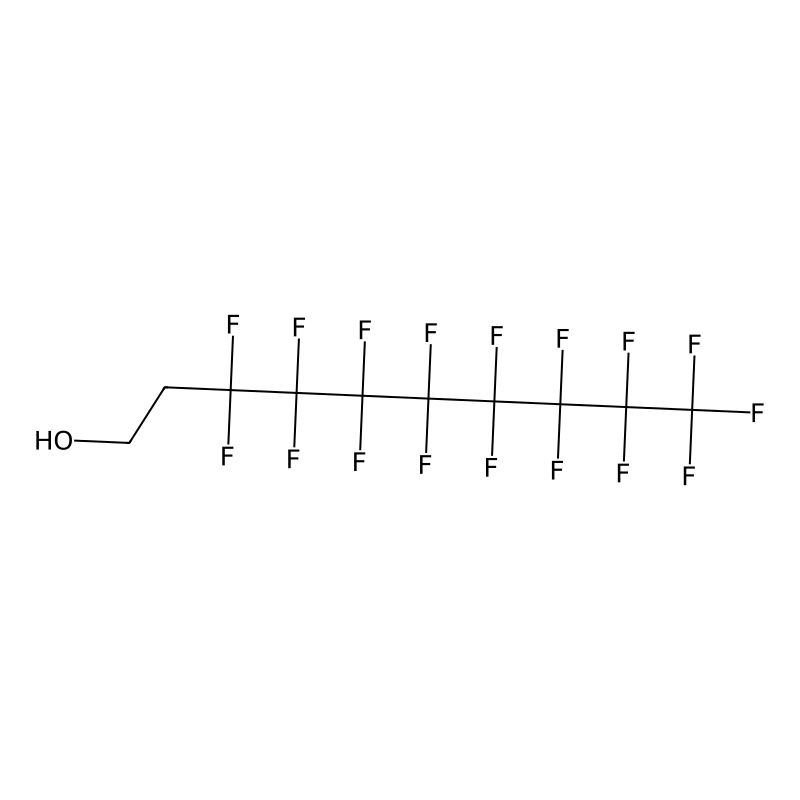1H,1H,2H,2H-Perfluoro-1-decanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Material Science Applications:
,1,2,2-Tetrahydroperfluoro-1-decanol, also known as 8:2 fluorotelomer alcohol (8:2 FTOH), is being investigated for its potential applications in material science due to its unique properties. Its high fluorine content makes it:
- Water-repellent: This property makes it a potential candidate for use in creating water-repellent coatings for textiles and other materials .
- Oil-resistant: The fluorine content also contributes to oil resistance, making it potentially useful for applications like lubricants and anti-fouling coatings .
Environmental Science Applications:
Research is ongoing to understand the environmental behavior and potential impact of 1,1,2,2-Tetrahydroperfluoro-1-decanol. Studies have explored:
- Persistence and degradation: Studies suggest that 1,1,2,2-Tetrahydroperfluoro-1-decanol can persist in the environment for a long time and may degrade slowly .
- Detection methods: Developing methods for sensitive detection of 1,1,2,2-Tetrahydroperfluoro-1-decanol in environmental samples is crucial for monitoring its presence and potential impact .
Toxicology Research:
Limited research is available on the potential human health effects of 1,1,2,2-Tetrahydroperfluoro-1-decanol. Ongoing research is investigating:
1H,1H,2H,2H-Perfluoro-1-decanol is a fluorinated alcohol with the chemical formula C10H3F19O and a CAS number of 678-39-7. This compound belongs to the family of perfluoroalkyl substances (PFAS), which are characterized by their fully fluorinated carbon chains. The structure consists of a long hydrophobic perfluorinated tail and a hydrophilic hydroxyl group, making it amphiphilic. This unique structure contributes to its stability and resistance to degradation in various environments, which has raised concerns regarding its environmental impact and potential health risks .
- Persistence: Due to the strong carbon-fluorine bonds, 8:2 FTOH is likely to persist in the environment for a long time [].
- Bioaccumulation: Some PFAS can accumulate in living organisms, raising concerns about potential health effects through the food chain.
- Toxicity: Research is ongoing to understand the potential human health effects of 8:2 FTOH exposure. However, some PFAS have been linked to adverse health outcomes such as developmental problems, immune system dysfunction, and certain cancers [].
- Esterification: Reacting with carboxylic acids to form esters. This reaction is significant in producing surfactants and other derivatives.
- Dehydration: Under acidic conditions, it may lose water to form alkenes or ethers.
- Oxidation: It can be oxidized to form ketones or aldehydes, although the stability of perfluorinated compounds often limits the extent of such reactions .
Research on the biological activity of 1H,1H,2H,2H-Perfluoro-1-decanol is limited but highlights its potential effects as a surfactant. Studies indicate that it can influence cell membrane properties and may exhibit cytotoxic effects at high concentrations. Furthermore, due to its amphiphilic nature, it may interact with biological membranes, potentially disrupting lipid bilayers .
The synthesis of 1H,1H,2H,2H-Perfluoro-1-decanol typically involves:
- Fluorination Reactions: These can be achieved through electrochemical fluorination or by using fluorinating agents like sulfur tetrafluoride.
- Hydroxylation: The introduction of the hydroxyl group can occur via hydrolysis of perfluorinated intermediates or through direct reactions with hydroxylating agents .
An example synthesis method involves the esterification reaction between carboxylic acids and fluorinated alcohols under controlled conditions to yield the desired compound .
1H,1H,2H,2H-Perfluoro-1-decanol has several applications:
- Coatings: Used in creating barrier coatings for metals due to its hydrophobic properties.
- Surfactants: Employed in formulations for oil-water separation and as emulsifiers in various industrial processes.
- Environmental Testing: Serves as a reference standard in environmental studies to assess PFAS contamination .
Several compounds exhibit structural similarities to 1H,1H,2H,2H-Perfluoro-1-decanol. Here are a few notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| 1,1,2,2-Tetrahydroperfluoro-1-decanol | C10H5F17O | Contains fewer fluorine atoms; more reactive than 1H... |
| Perfluorooctanol | C8F17OH | Shorter carbon chain; widely studied for environmental impact |
| Perfluorodecanol | C10F21OH | Similar carbon length; more fluorinated than 1H... |
The uniqueness of 1H,1H,2H,2H-Perfluoro-1-decanol lies in its specific balance between hydrophobicity and hydrophilicity due to the presence of both perfluorinated chains and hydroxyl groups. This balance influences its behavior in various applications compared to other similar compounds .
XLogP3
LogP
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 86 of 87 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
Wikipedia
Use Classification
PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS
General Manufacturing Information
S - indicates a substance that is identified in a final Significant New Use Rule.








